

An In-Depth Technical Guide to Simetride: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Simetride, a piperazine derivative, is a non-narcotic analgesic agent with emerging significance in oncological research for its capacity to counteract multidrug resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Simetride. Detailed experimental protocols for its synthesis and analysis are presented, alongside an exploration of its mechanism of action, particularly in the context of P-glycoprotein inhibition. All quantitative data are systematically tabulated for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and research applications.

Chemical Structure and Identification

Simetride is chemically designated as 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine. [1] Its structure features a central piperazine ring symmetrically substituted with two (2-methoxy-4-propylphenoxy)acetyl groups.



Identifier	Value	
IUPAC Name	1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine[1]	
SMILES	CCCC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C (=O)COC3=C(C=C(C=C3)CCC)OC)OC[1]	
CAS Number	154-82-5[1]	
PubChem CID	71622[2]	
Molecular Formula	C28H38N2O6	
Molecular Weight	498.61 g/mol	
Exact Mass	498.2730 g/mol	

Physicochemical Properties

The physicochemical properties of **Simetride** are crucial for its formulation, delivery, and biological activity.

Property	Value	Reference
Melting Point	128-130 °C	
Boiling Point (Predicted)	682.6 ± 55.0 °C	_
Solubility	Practically insoluble in water and ethanol; Soluble in Chloroform (CHCl3)	
pKa (Predicted)	-1.14 ± 0.70	-
XLogP3	5	-
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	8	_
Rotatable Bond Count	10	-



Biological and Pharmacological Properties

Simetride exhibits two primary biological activities: analgesia and the reversal of multidrug resistance in cancer cells.

Analgesic Activity

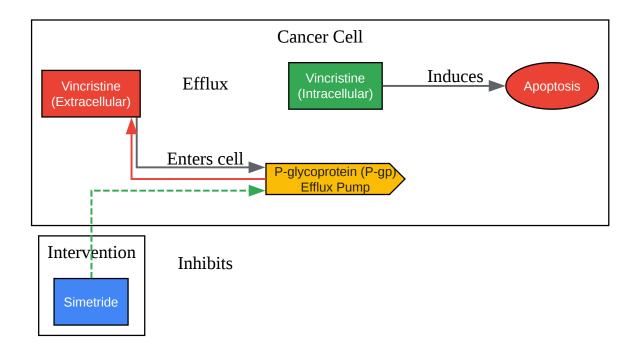
Simetride is classified as a non-narcotic analgesic. It is an active ingredient in the combination drug Kyorin AP2, which also contains anhydrous caffeine, and is used to treat various types of pain, including low back pain, neuralgia, headache, and menstrual pain. The precise mechanism of its analgesic action is not extensively detailed in the available literature but is thought to be distinct from that of opioid analgesics.

Reversal of Multidrug Resistance (MDR)

A significant area of research for **Simetride** is its ability to reverse resistance to chemotherapeutic agents, particularly vincristine, in cancer cell lines. This effect is primarily attributed to its interaction with P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.

P-glycoprotein is an efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This is a primary mechanism of multidrug resistance (MDR). **Simetride** is believed to inhibit the function of P-gp, although the exact molecular interactions are still under investigation. By blocking P-gp, **Simetride** effectively increases the intracellular accumulation of chemotherapeutic drugs like vincristine, restoring their cytotoxic effects in resistant cancer cells.





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Simetride inhibits P-gp, increasing intracellular vincristine levels.

Experimental ProtocolsSynthesis of Simetride

A general synthetic route to **Simetride** involves the reaction of piperazine with a suitable derivative of (2-methoxy-4-propylphenoxy)acetic acid.

Materials:

- Piperazine
- 2-methoxy-4-propylphenol
- Ethyl chloroacetate
- · Sodium hydride
- Anhydrous N,N-Dimethylformamide (DMF)



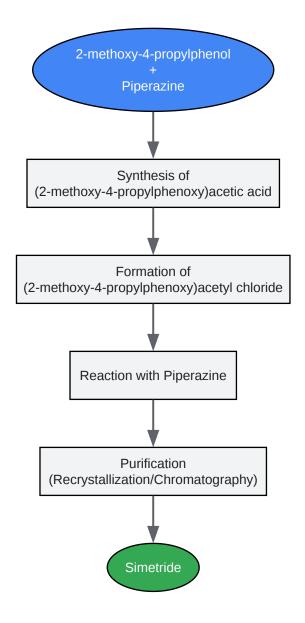
- · Thionyl chloride or Oxalyl chloride
- Triethylamine
- Dichloromethane (DCM)

Procedure:

- Synthesis of (2-methoxy-4-propylphenoxy)acetic acid:
 - To a solution of 2-methoxy-4-propylphenol in anhydrous DMF, add sodium hydride portionwise at 0 °C.
 - Allow the reaction to stir for 30 minutes.
 - Add ethyl chloroacetate dropwise and allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction with water and extract with ethyl acetate.
 - Hydrolyze the resulting ester using aqueous sodium hydroxide, followed by acidification to yield (2-methoxy-4-propylphenoxy)acetic acid.
- Synthesis of (2-methoxy-4-propylphenoxy)acetyl chloride:
 - Treat (2-methoxy-4-propylphenoxy)acetic acid with an excess of thionyl chloride or oxalyl chloride in an inert solvent like DCM to form the acid chloride.
 - Remove the excess reagent under reduced pressure.
- Synthesis of Simetride:
 - Dissolve piperazine and triethylamine in anhydrous DCM.
 - Add the freshly prepared (2-methoxy-4-propylphenoxy)acetyl chloride dropwise at 0 °C.
 - Allow the reaction to stir at room temperature overnight.
 - Wash the reaction mixture with water and brine.



- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.



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Workflow for the synthesis of **Simetride**.

Analytical Methods

• Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).

Foundational & Exploratory





 Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

• Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 μL.

 Sample Preparation: Dissolve Simetride in a suitable solvent such as acetonitrile or methanol.

¹H NMR:

Solvent: CDCl₃

Frequency: 400 MHz

 Expected Signals: Aromatic protons, methoxy protons, piperazine ring protons, propyl chain protons, and methylene protons of the acetyl group.

13C NMR:

Solvent: CDCl₃

Frequency: 100 MHz

• Expected Signals: Aromatic carbons, methoxy carbon, piperazine ring carbons, propyl chain carbons, carbonyl carbons, and methylene carbons of the acetyl group.

• Ionization Method: Electrospray Ionization (ESI) in positive ion mode.

• Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

• Expected m/z: [M+H]+ at approximately 499.28.

• Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions corresponding to the loss of side chains and cleavage



of the piperazine ring.

Conclusion

Simetride is a molecule with established analgesic properties and significant potential as a chemosensitizing agent in cancer therapy. Its ability to inhibit P-glycoprotein addresses a critical challenge in oncology, namely multidrug resistance. The synthetic and analytical protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological profile of **Simetride**. Future studies should focus on elucidating the precise molecular interactions with P-gp, exploring its efficacy in in vivo cancer models, and further defining the signaling pathways involved in its analgesic effects. Such research will be instrumental in realizing the full therapeutic potential of **Simetride**.

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